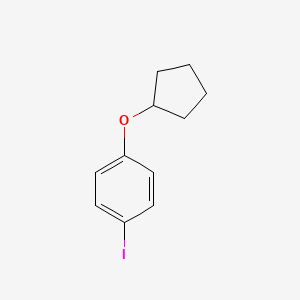
1-(Cyclopentyloxy)-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentyloxy)-4-iodobenzene, also known as CPIB, is an organic compound that has been widely studied in recent years due to its unique properties. CPIB is an aromatic compound with a molecular structure consisting of a cyclopentyloxy group attached to a benzene ring with an iodine atom. CPIB has been found to have a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
科学的研究の応用
Advanced Catalysis
Silica-based nanoparticles functionalized with 1-(Cyclopentyloxy)-4-iodobenzene exhibit remarkable catalytic properties. These nanoparticles can serve as efficient catalysts in various reactions, such as oxidative transformations and cross-coupling reactions. The unique surface modification of silica enhances their catalytic activity, making them valuable tools for organic synthesis and green chemistry .
Drug Delivery Systems
The hydrophobic nature of 1-(Cyclopentyloxy)-4-iodobenzene allows it to be incorporated into drug delivery systems. Silica nanoparticles loaded with this compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability. These functionalized nanoparticles can selectively release drugs at specific sites, making them promising candidates for targeted therapies .
Biomedical Applications
Functionalized silica nanoparticles play a crucial role in biomedicine. When coupled with 1-(Cyclopentyloxy)-4-iodobenzene, they can be used for imaging, drug delivery, and photothermal therapy. These nanoparticles can selectively accumulate in tumor tissues, aiding in cancer diagnosis and treatment. Additionally, their biocompatibility ensures minimal toxicity to healthy cells .
Environmental Remediation Applications
Silica-based nanomaterials functionalized with 1-(Cyclopentyloxy)-4-iodobenzene can effectively remove pollutants from water and soil. Their large surface area and tailored surface chemistry allow them to adsorb heavy metals, organic contaminants, and dyes. These nanoparticles contribute to sustainable environmental cleanup and pollution control .
Wastewater Treatment
Silica nanoparticles modified with 1-(Cyclopentyloxy)-4-iodobenzene can enhance wastewater treatment processes. They efficiently adsorb organic pollutants, improving water quality. Additionally, their stability and reusability make them valuable adsorbents for industrial effluents and municipal wastewater treatment plants .
Materials Science and Nanotechnology
Silica-based nanomaterials, including those functionalized with 1-(Cyclopentyloxy)-4-iodobenzene, find applications in materials science. They can reinforce polymers, enhance mechanical properties, and serve as fillers in composites. Their controlled surface chemistry allows tailoring of material properties for specific applications .
These applications highlight the versatility and potential impact of 1-(Cyclopentyloxy)-4-iodobenzene-functionalized silica nanoparticles across various scientific fields. As research continues, we can expect further innovations and novel applications in the future . 🌟
特性
IUPAC Name |
1-cyclopentyloxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCPJYISPKFKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156575-20-1 |
Source


|
| Record name | 1-(cyclopentyloxy)-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
![2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2627034.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)
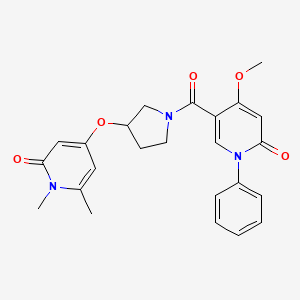
![3-[1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627040.png)
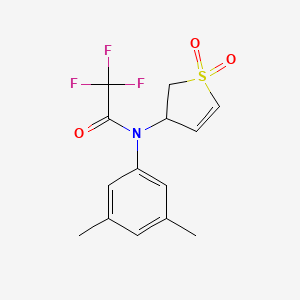
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627043.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2627044.png)
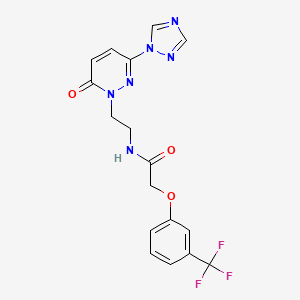
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)

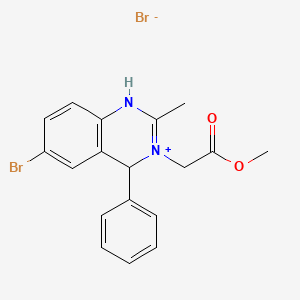
![2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2627053.png)